![molecular formula C26H21FN6O2 B2683391 3-(4-fluorophenyl)-7,9-dimethyl-1-(naphthylmethyl)-5,7,9-trihydro-4H-1,2,4-tri azino[4,3-h]purine-6,8-dione CAS No. 898443-73-7](/img/no-structure.png)
3-(4-fluorophenyl)-7,9-dimethyl-1-(naphthylmethyl)-5,7,9-trihydro-4H-1,2,4-tri azino[4,3-h]purine-6,8-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-fluorophenyl)-7,9-dimethyl-1-(naphthylmethyl)-5,7,9-trihydro-4H-1,2,4-tri azino[4,3-h]purine-6,8-dione is a useful research compound. Its molecular formula is C26H21FN6O2 and its molecular weight is 468.492. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Polymerization and Material Applications
Compounds with structural features similar to the one mentioned have been involved in the polymerization process to create novel polyureas. For instance, Mallakpour and Rafiee (2003) explored the polymerization of triazolidine-dione derivatives with diisocyanates under various conditions, producing aliphatic-aromatic polyureas with unique physical properties. This research indicates that similar compounds could be synthesized and potentially used in the development of new materials with specific mechanical and chemical properties (Mallakpour & Rafiee, 2003).
Biological Activities
The study of triazino and triazolo purine derivatives has shown that these compounds can possess significant biological activities, including anticancer, anti-HIV, and antimicrobial properties. For example, Ashour et al. (2012) synthesized new triazino and triazolo[4,3-e]purine derivatives, which were tested for their in vitro anticancer, anti-HIV, and antimicrobial activities. Some of these compounds exhibited considerable activity against specific cancer cell lines and moderate anti-HIV activity. This suggests that structurally related compounds, like the one , could also be explored for their potential biological activities and therapeutic applications (Ashour et al., 2012).
Fluorescent Properties for Imaging
Compounds incorporating naphthalimide and piperazine units have been studied for their luminescent properties and potential applications in imaging. For instance, Gan et al. (2003) investigated piperazine substituted naphthalimide derivatives, highlighting their fluorescent properties and potential for photo-induced electron transfer. Such studies indicate the potential of similar compounds for use in fluorescent imaging and as probes in biological systems, due to their ability to undergo changes in fluorescence in response to environmental factors (Gan et al., 2003).
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-(4-fluorophenyl)-7,9-dimethyl-1-(naphthylmethyl)-5,7,9-trihydro-4H-1,2,4-tri azino[4,3-h]purine-6,8-dione' involves the synthesis of the triazinone ring system followed by the introduction of the naphthylmethyl and fluorophenyl groups.", "Starting Materials": [ "2,4,6-trichloro-1,3,5-triazine", "4-fluoroaniline", "7,9-dimethylguanine", "naphthalene", "methyl iodide", "potassium carbonate", "acetic acid", "sodium hydroxide", "dimethylformamide", "chloroform", "ethanol" ], "Reaction": [ "Step 1: Synthesis of 3-(4-fluorophenyl)-7,9-dimethyl-5,7,9-trihydro-4H-1,2,4-triazin-6-one", "a. Dissolve 2,4,6-trichloro-1,3,5-triazine in dimethylformamide and add 4-fluoroaniline.", "b. Heat the reaction mixture at 100°C for 24 hours.", "c. Cool the reaction mixture and filter the solid product.", "d. Wash the solid product with chloroform and dry it under vacuum.", "Step 2: Synthesis of 3-(4-fluorophenyl)-7,9-dimethyl-1-(naphthylmethyl)-5,7,9-trihydro-4H-1,2,4-triazin-6-one", "a. Dissolve 3-(4-fluorophenyl)-7,9-dimethyl-5,7,9-trihydro-4H-1,2,4-triazin-6-one and naphthalene in chloroform.", "b. Add methyl iodide and potassium carbonate to the reaction mixture.", "c. Heat the reaction mixture at 80°C for 24 hours.", "d. Cool the reaction mixture and filter the solid product.", "e. Wash the solid product with chloroform and dry it under vacuum.", "Step 3: Synthesis of 3-(4-fluorophenyl)-7,9-dimethyl-1-(naphthylmethyl)-5,7,9-trihydro-4H-1,2,4-triazino[4,3-h]purine-6,8-dione", "a. Dissolve 3-(4-fluorophenyl)-7,9-dimethyl-1-(naphthylmethyl)-5,7,9-trihydro-4H-1,2,4-triazin-6-one and 7,9-dimethylguanine in acetic acid.", "b. Add sodium hydroxide to the reaction mixture.", "c. Heat the reaction mixture at 80°C for 24 hours.", "d. Cool the reaction mixture and filter the solid product.", "e. Wash the solid product with ethanol and dry it under vacuum." ] } | |
Número CAS |
898443-73-7 |
Fórmula molecular |
C26H21FN6O2 |
Peso molecular |
468.492 |
Nombre IUPAC |
3-(4-fluorophenyl)-7,9-dimethyl-1-(naphthalen-1-ylmethyl)-4H-purino[8,7-c][1,2,4]triazine-6,8-dione |
InChI |
InChI=1S/C26H21FN6O2/c1-30-23-22(24(34)31(2)26(30)35)32-15-21(17-10-12-19(27)13-11-17)29-33(25(32)28-23)14-18-8-5-7-16-6-3-4-9-20(16)18/h3-13H,14-15H2,1-2H3 |
Clave InChI |
GFGYVVNSDXWBBF-UHFFFAOYSA-N |
SMILES |
CN1C2=C(C(=O)N(C1=O)C)N3CC(=NN(C3=N2)CC4=CC=CC5=CC=CC=C54)C6=CC=C(C=C6)F |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![8-(3-ethoxyphenyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2683313.png)
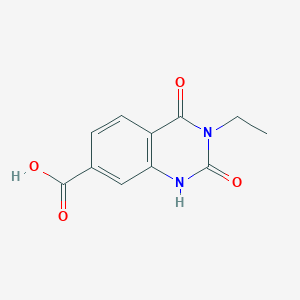

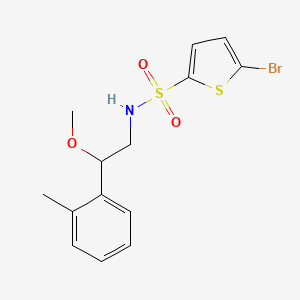
![2-[3-(4-fluorophenyl)sulfonyl-6-methyl-4-oxoquinolin-1-yl]-N-(2-methylphenyl)acetamide](/img/structure/B2683317.png)
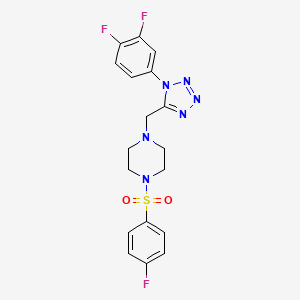
![Methyl 1-cyclopentyl-7-cyclopropyl-2-mercapto-4-oxo-1,4-dihydropyrido[2,3-D]pyrimidine-5-carboxylate](/img/structure/B2683321.png)
![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide hydrochloride](/img/structure/B2683322.png)
![2-((3-(4-bromophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B2683324.png)
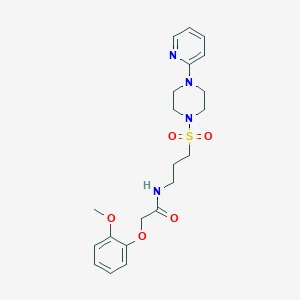
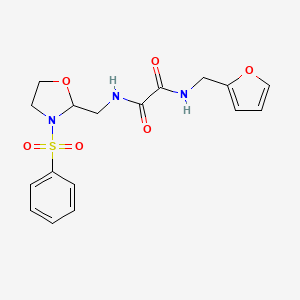
![2-Cyclopropyl-1-[3-hydroxy-3-(trifluoromethyl)piperidin-1-yl]ethan-1-one](/img/structure/B2683329.png)
![N-(4-butylphenyl)-2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2683330.png)
![5-Methyl-3-[[4-[6-(2-methylphenyl)pyridazin-3-yl]piperazin-1-yl]methyl]-1,2,4-oxadiazole](/img/structure/B2683331.png)